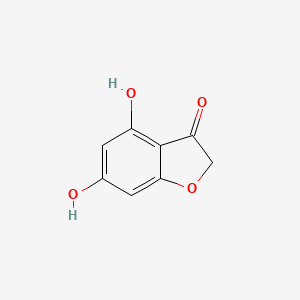

4,6-ジヒドロキシベンゾフラン-3(2H)-オン

概要

説明

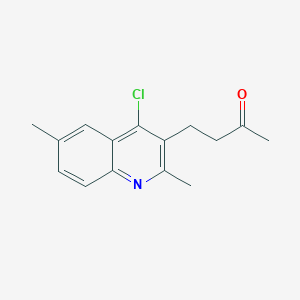

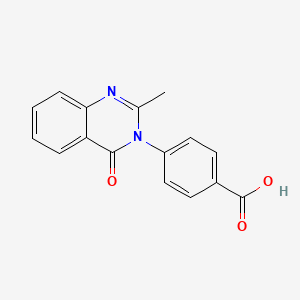

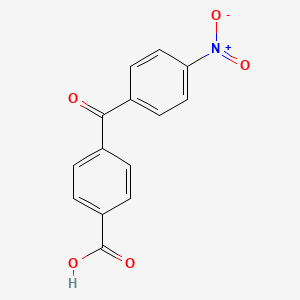

4,6-dihydroxybenzofuran-3(2H)-one is a chemical compound with the molecular formula C8H6O4 . It has a molecular weight of 166.13 . The compound is light-red to brown in solid form .

Synthesis Analysis

The synthesis of 4,6-dihydroxybenzofuran-3(2H)-one involves the use of potassium hydroxide in ethanol and water under reflux conditions . The reaction is carried out until the starting material completely disappears, as indicated by TLC . After cooling, ethanol is removed under reduced pressure, and the residue is diluted into distilled water . An aqueous solution of hydrochloric acid (10%) is added to adjust the pH to 2-3 . The mixture is then extracted with ethyl acetate or dichloromethane . The combined organic layers are washed with water and brine, dried over MgSO4, filtered off, and concentrated under reduced pressure to afford the corresponding crude (Z)-2-benzylidenebenzofuran-3(2H)-one derivative .Molecular Structure Analysis

The molecular structure of 4,6-dihydroxybenzofuran-3(2H)-one contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 aromatic ether .Physical and Chemical Properties Analysis

4,6-dihydroxybenzofuran-3(2H)-one is a light-red to brown solid . It has a molecular weight of 166.13 .科学的研究の応用

医薬品:抗菌活性

ベンゾフラン誘導体は、抗菌性および抗真菌性を含む幅広い治療の可能性を持っていることが示されています。 4,6-ジヒドロキシベンゾフラン-3(2H)-オンは、他の活性なベンゾフラン化合物との構造的類似性から、抗菌効果について検討される可能性があります .

医薬品:抗炎症作用と鎮痛作用

これらの化合物は、抗炎症作用と鎮痛作用も示しています。 検討されている特定の化合物は、炎症や疼痛緩和の治療薬への開発の可能性を秘めています .

医薬品:抗うつ作用

ベンゾフラン誘導体の抗うつ作用は、精神衛生薬の研究の候補となっています。 4,6-ジヒドロキシベンゾフラン-3(2H)-オンのユニークな構造は、この分野で新しい道を切り開く可能性があります .

がん研究:細胞毒性

一部のベンゾフラン誘導体は、さまざまな癌細胞株に対する細胞毒性について評価されています。 この化合物は、癌細胞の増殖を阻害する可能性について調査することができます .

創薬:分子ドッキング研究

ベンゾフラン誘導体の分子ドッキング研究では、特定のタンパク質のアミノ酸残基との重要な相互作用が示されており、4,6-ジヒドロキシベンゾフラン-3(2H)-オンは、新規薬剤の設計において貴重な化合物となる可能性があります .

化学合成:ラジカル環化

複雑なベンゾフラン誘導体を合成するために、ユニークなラジカル環化カスケード法が使用されています。 この化合物は、さらなる研究用途のために、同様の革新的な方法を使用して合成することができます .

治療法:抗腫瘍活性

ベンゾフランは、強力な抗腫瘍活性を示しています。 4,6-ジヒドロキシベンゾフラン-3(2H)-オンの特定の生物活性に関する研究は、新しい抗がん療法の開発に貢献する可能性があります .

治療法:抗酸化作用と抗ウイルス作用

ベンゾフランの抗酸化作用と抗ウイルス作用も注目すべきです。 この化合物のこれらの分野における効果は、重要であり、さらなる調査が必要です .

作用機序

Target of Action

Benzofuran compounds, including 4,6-dihydroxybenzofuran-3(2H)-one, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Mode of Action

The mode of action of benzofuran compounds is complex and can vary depending on the specific derivative and target. For example, some benzofuran compounds have been found to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in regulating the cell cycle .

Biochemical Pathways

The biochemical pathways affected by benzofuran compounds are diverse and can include pathways involved in cell proliferation, oxidative stress response, and viral replication . The specific pathways affected can depend on the target of the compound and the cellular context.

Pharmacokinetics

The pharmacokinetics of benzofuran compounds can vary widely depending on the specific compound and its chemical modifications. Factors such as oral bioavailability, metabolic stability, and solubility can all influence the pharmacokinetics of these compounds .

Result of Action

The result of the action of benzofuran compounds can include inhibition of cell proliferation, reduction of oxidative stress, and inhibition of viral replication . These effects can contribute to the anti-tumor, antibacterial, anti-oxidative, and anti-viral activities of these compounds .

Action Environment

The action environment can significantly influence the efficacy and stability of benzofuran compounds. Factors such as pH, temperature, and the presence of other molecules can all influence the action of these compounds .

生化学分析

Biochemical Properties

4,6-Dihydroxybenzofuran-3(2H)-one interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinase 2 (CDK2) in molecular docking simulation studies . The nature of these interactions is often through binding interactions, which can lead to enzyme inhibition or activation .

Cellular Effects

4,6-Dihydroxybenzofuran-3(2H)-one has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has demonstrated cytotoxicity against several carcinoma cell lines .

Molecular Mechanism

The molecular mechanism of action of 4,6-dihydroxybenzofuran-3(2H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with CDK2, which could potentially influence the cell cycle .

特性

IUPAC Name |

4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSLRXQDYBYKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280906 | |

| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-49-9 | |

| Record name | 3260-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)

![4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde](/img/structure/B1593562.png)